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Compound of Interest

Compound Name: 1,2,3-Trilodobenzene

cat. No.: B3054506

An In-depth Technical Guide on the Crystal Structure Analysis of 1,2,3-Triiodobenzene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,2,3-
triiodobenzene, a molecule of significant interest to structural chemists due to the steric
challenges posed by its three adjacent, bulky iodine substituents. This document details the
experimental protocols for its synthesis and crystallographic analysis, presents key structural
data in a clear, tabular format, and visualizes the experimental workflow.

Molecular Structure and Conformation

The crystal structure of 1,2,3-triiodobenzene (CeHsls) reveals a planar molecular geometry. A
notable feature is the significant intramolecular steric repulsion between the three vicinal iodine
atoms.[1] This repulsion is accommodated by a "splaying" of the outer iodine atoms away from
the central one, a distortion evident in the expansion of the I-C-C bond angles.[2] In the solid
state, there are two independent molecules present in the asymmetric unit.[3] The crystal
packing is characterized by stacks of these molecules arranged along the a-axis.[3]

The intramolecular I---1 distances are observed to be short, which is interpreted as a
consequence of steric compression rather than attractive halogen-halogen interactions.[3] The
intermolecular interactions holding the stacks together are primarily weak van der Waals
forces.[3]

Crystallographic Data
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The following tables summarize the key quantitative data obtained from the single-crystal X-ray
diffraction analysis of 1,2,3-triiodobenzene.

Table 1: Crystal Data and Structure Refinement

Parameter Value
Empirical Formula CeHsls
Formula Weight 455,78
Temperature 223 K

Crystal System Triclinic
Space Group P-1

Unit Cell Dimensions

a 7.2439 (5) A
b 10.4665 (7) A
c 11.7952 (8) A
a 90.45 (5)°

B 90.84 (5)°

y 90.15 (5)°
Volume 893.7 (2) A3
z 4

Data Collection

Diffractometer

Bruker SMART CCD area detector

Refinement

R-factor 0.034

wR-factor 0.086

Data-to-parameter ratio 30.7

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b3054506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Data sourced from Novak & Li (2007), Acta Crystallographica Section E.[3]

Table 2: Selected Intramolecular Distances and Angles

Feature Value
Intramolecular I---1 distance 3.60 (2) A
I-C-C angle 123°

Data sourced from IUCr (2008) and Novak & Li (2007).[2][3]

Experimental Protocols

This section details the methodologies employed for the synthesis, crystallization, and crystal
structure determination of 1,2,3-triiodobenzene.

Synthesis

The synthesis of 1,2,3-triiodobenzene was carried out following the procedure previously
established by Mattern & Chen (1991).[3]

Crystallization

Single crystals suitable for X-ray diffraction analysis were obtained through sublimation of the
synthesized 1,2,3-triiodobenzene.[3]

X-ray Crystallography

A single crystal of 1,2,3-triiodobenzene was mounted for data collection. The crystallographic
data were collected using a Bruker SMART CCD area detector.[3] The data collection was
performed at a temperature of 223 K.[3] Following data collection, the structure was solved and
refined.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of 1,2,3-
triiodobenzene.
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Caption: Workflow for Crystal Structure Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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